Cinitapride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action:

Cinitapride belongs to a class of drugs called prokinetics. These drugs work by stimulating the muscles in the stomach and intestines to contract, which helps to move food through the digestive system more efficiently []. Cinitapride specifically acts by antagonizing dopamine D2 receptors, which are inhibitory receptors that normally slow down gastric emptying []. This antagonism allows for increased activity of the gastrointestinal tract.

Applications in Functional Dyspepsia:

Functional dyspepsia is a common digestive disorder characterized by upper abdominal pain or discomfort in the absence of any identifiable organic cause []. Cinitapride has been investigated in several clinical trials for its effectiveness in treating functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype [, ]. These studies have shown that cinitapride is effective in improving symptoms like early satiety, bloating, and postprandial fullness compared to placebo []. Additionally, cinitapride has been shown to be non-inferior to other commonly used prokinetics like domperidone in terms of symptom improvement [].

Safety and Side Effects:

Cinitapride is generally well-tolerated, with a lower incidence of adverse events compared to other prokinetics like domperidone [, ]. However, some potential side effects associated with cinitapride include headache, diarrhea, and abdominal pain []. Notably, a rare but serious side effect called extrapyramidal symptoms, characterized by involuntary movements, has been reported with cinitapride use, although the risk appears to be lower than with some other prokinetics.

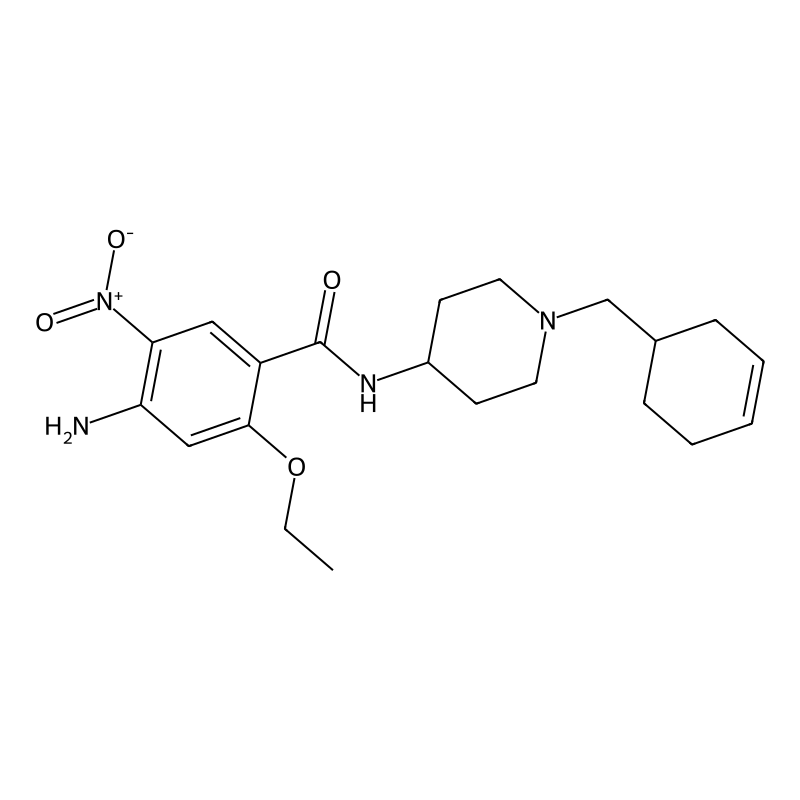

Cinitapride is a gastroprokinetic and antiulcer agent belonging to the benzamide class. Its chemical structure is represented by the formula , with a molar mass of approximately 402.49 g/mol . Cinitapride functions primarily as an agonist at the 5-hydroxytryptamine receptor 1A and 5-hydroxytryptamine receptor 4, while acting as an antagonist at the 5-hydroxytryptamine receptor 2. This dual action makes it effective in treating gastrointestinal disorders associated with motility disturbances, such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying .

Cinitapride works by influencing serotonin (5-HT) receptors in the GI tract. It acts as an agonist on 5-HT1 and 5-HT4 receptors, stimulating the release of acetylcholine, a neurotransmitter that promotes muscle contractions in the digestive system []. Conversely, it acts as an antagonist on 5-HT2 receptors, which can have opposing effects on GI motility. This combined action enhances the movement of food through the stomach and intestines, improving gastric emptying and reducing reflux symptoms.

Cinitapride is generally well-tolerated, but potential side effects include diarrhea, sedation, and dizziness. It is not recommended for pregnant or breastfeeding women and should be used with caution in individuals with certain medical conditions.

Data on specific toxicity levels is limited, but studies suggest moderate to low acute oral toxicity in animals [].

Cinitapride exhibits significant biological activity through its interaction with serotonin receptors in the gastrointestinal tract. By enhancing motility and facilitating gastric emptying, it alleviates symptoms associated with gastrointestinal disorders. The mechanism involves increasing the release of acetylcholine, which promotes smooth muscle contraction in the digestive system . Common side effects include gastrointestinal discomfort, dizziness, and headaches, while more severe reactions can include extrapyramidal symptoms and hyperprolactinemia .

The synthesis of Cinitapride involves several steps:

- Preparation of Methyl 4-amino-2-ethoxy-5-nitrobenzoate: This is typically achieved through nitration and subsequent reactions to introduce the amino and ethoxy groups.

- Formation of the Amide: The key step involves reacting this compound with a 4-aminopiperidine derivative under acidic or basic conditions to yield Cinitapride.

- Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity for pharmaceutical applications.

Cinitapride is primarily used in clinical settings to manage various gastrointestinal disorders. Its applications include:

- Treatment of gastroesophageal reflux disease

- Management of non-ulcer dyspepsia

- Facilitation of gastric emptying in patients with delayed gastric emptying

- Alleviation of nausea and vomiting associated with certain conditions .

Cinitapride interacts with several neurotransmitter systems due to its action on serotonin receptors. Studies indicate that it can enhance the effects of other prokinetic agents and may have interactions with drugs that affect serotonin levels in the body. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects, especially in patients taking multiple medications .

Cinitapride shares similarities with several other compounds in terms of structure and pharmacological action. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Metoclopramide | Benzamide | Dopamine receptor antagonist | Primarily acts on dopamine receptors |

| Domperidone | Benzamide | Dopamine receptor antagonist | Less central nervous system penetration |

| Prucalopride | Benzamide | Selective 5-HT4 receptor agonist | Highly selective for serotonin receptors |

| Itopride | Benzamide | Acetylcholinesterase inhibitor | Dual action as a prokinetic agent |

Cinitapride's unique combination of agonist and antagonist activities at different serotonin receptors distinguishes it from these compounds, allowing for a broader therapeutic application in gastrointestinal motility disorders .

Cinitapride, chemically described as 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, represents a substituted benzamide derivative with a molecular formula of C21H30N4O4 and molecular weight of 402.5 grams per mole [1] [2]. The benzamide core structure serves as the fundamental pharmacophore responsible for the compound's receptor binding characteristics and biological activity [1] [3].

The strategic modification of the benzamide core has proven crucial for optimizing receptor affinity profiles. Research demonstrates that the positioning and nature of substituents on the benzamide ring significantly influence binding interactions with serotonin receptors [4] [5]. The 4-amino substitution at the benzamide core provides essential hydrogen bonding capabilities with target receptors, while the 5-nitro group contributes to electron-withdrawing effects that modulate the overall electronic properties of the molecule [1] [6].

The 2-ethoxy substituent on the benzamide ring plays a critical role in determining receptor selectivity and binding affinity [1] [7]. Structure-activity relationship studies have revealed that modifications to this ethoxy group can dramatically alter the compound's pharmacological profile [4] [7]. Fluorinated benzamide derivatives have shown enhanced receptor binding affinity through improved electronic interactions with target proteins [7]. The incorporation of electron-withdrawing groups at strategic positions has been demonstrated to increase binding affinity through favorable electrostatic interactions [5] [7].

Receptor Binding Optimization Studies

Systematic structure-activity relationship investigations have identified key structural features necessary for optimal receptor binding [4] [8]. The benzamide carbonyl group forms critical hydrogen bonds with amino acid residues in the receptor binding site, while the aromatic ring participates in π-π stacking interactions [4] [8]. Modifications to the benzamide core have shown that bulky substituents can occlude binding sites, while smaller derivatives maintain accessibility to receptor pockets [9].

| Structural Modification | Receptor Affinity Impact | Electronic Effect |

|---|---|---|

| 4-amino substitution | Enhanced hydrogen bonding | Electron-donating |

| 5-nitro group | Increased electrostatic interactions | Electron-withdrawing |

| 2-ethoxy substitution | Improved selectivity | Moderate electron-donating |

| Fluorinated derivatives | Enhanced binding affinity | Strong electron-withdrawing |

The optimization of benzamide core modifications has led to compounds with improved receptor selectivity profiles [10] [11]. Substituted benzamide derivatives demonstrate varying degrees of selectivity for different serotonin receptor subtypes, with specific modifications enhancing selectivity for 5-hydroxytryptamine receptor 1 versus 5-hydroxytryptamine receptor 2 subtypes [11] [12].

Stereochemical Considerations in Piperidine Derivative Synthesis

The piperidine ring system in cinitapride introduces significant stereochemical complexity that directly impacts the compound's biological activity and synthetic accessibility [13] [14]. The six-membered piperidine ring can adopt various conformations, with the chair conformation being the most energetically favorable [15] [16]. The stereochemistry at the piperidine nitrogen and the substitution pattern significantly influence the overall molecular geometry and receptor binding characteristics [17] [18].

Stereoselective synthesis of piperidine derivatives requires careful control of reaction conditions and choice of synthetic methodologies [13] [14]. The asymmetric dearomatization of pyridines represents a promising approach for generating stereoenriched piperidine scaffolds with precise stereochemical control [13]. Chemo-enzymatic approaches have demonstrated superior stereoselectivity compared to traditional chemical methods, enabling the preparation of enantiomerically pure piperidine derivatives [13].

Conformational Analysis and Stereochemical Control

The conformation of the piperidine ring is significantly influenced by the hybridization state of adjacent carbon atoms [15]. When the carbon alpha to the piperidine nitrogen adopts sp³ hybridization, the ring preferentially adopts a chair conformation, while sp² hybridization leads to half-chair conformations [15]. This conformational flexibility directly impacts the spatial orientation of substituents and their ability to interact with receptor binding sites [15] [16].

The stereochemical configuration at the piperidine C-4 position, where the benzamide moiety is attached, plays a crucial role in determining the overall molecular shape and receptor binding affinity [19] [18]. Studies on 3,5-disubstituted piperidine derivatives have revealed that all four stereoisomers can be separated and characterized, with each isomer potentially exhibiting distinct biological activities [19].

| Stereochemical Factor | Impact on Synthesis | Biological Consequence |

|---|---|---|

| Ring conformation | Reaction selectivity | Receptor binding geometry |

| C-4 configuration | Synthetic accessibility | Target selectivity |

| Nitrogen substitution | Chemical stability | Pharmacokinetic properties |

| Substituent orientation | Purification complexity | Activity modulation |

Advanced synthetic methodologies have been developed to address stereochemical challenges in piperidine synthesis [14] [20]. The modular synthesis approach allows for stereoselective construction of diversely substituted piperidines through carefully designed synthetic sequences [14]. Multi-component reactions have emerged as powerful tools for generating complex piperidine scaffolds with controlled stereochemistry [20].

The synthesis of trans-2,6-disubstituted piperidines requires specialized approaches due to the thermodynamic preference for cis configurations [18]. Stereospecific carbonylation reactions and regioselective oxidation methods have been employed to achieve the desired trans stereochemistry with high enantiomeric excess [18].

Benzimidazole Hybridization Strategies for Multitarget Activity

The concept of molecular hybridization through benzimidazole integration represents a sophisticated approach to developing multitarget therapeutic agents [21] [22]. Benzimidazole-containing hybrid molecules demonstrate the ability to simultaneously modulate multiple biological targets, potentially offering enhanced therapeutic efficacy compared to single-target compounds [22] [23]. The structural characteristics of benzimidazoles, featuring a fused benzene-imidazole ring system, provide an ideal scaffold for creating hybrid molecules with cinitapride-like benzamide derivatives [24] [25].

The design of benzimidazole-benzamide hybrids follows strategic molecular hybridization principles that aim to combine the pharmacophoric elements of both scaffolds [26] [27]. These hybrid structures can be classified into three major categories: merged hybrids, fused hybrids, and spacer-linked hybrids [25]. Each classification offers distinct advantages in terms of synthetic accessibility and biological activity profiles [25].

Multitarget Rational Drug Design

The integration of benzimidazole moieties with benzamide cores enables the development of compounds with balanced activities toward multiple targets [27] [23]. Computer-assisted drug design approaches have been successfully employed to create compounds with potent and balanced activities toward different receptor systems [27]. The multitarget approach addresses the inherent complexity of biological systems and the limitations of single-target therapeutic strategies [23].

Benzimidazole scaffold-based hybrid molecules have demonstrated significant inhibitory activities against cyclooxygenase and lipoxygenase enzymes while maintaining anti-inflammatory properties [22]. The molecular hybridization strategy allows for the optimization of multiple pharmacological properties simultaneously, potentially reducing the risk of resistance development and improving therapeutic outcomes [22] [23].

| Hybridization Strategy | Target Profile | Synthetic Approach |

|---|---|---|

| Merged hybrids | Dual receptor binding | Direct condensation |

| Fused hybrids | Enhanced selectivity | Cyclization reactions |

| Spacer-linked hybrids | Flexible targeting | Coupling reactions |

| Conformationally restricted | Improved affinity | Conformational constraint |

Synthetic Methodologies for Hybrid Development

The synthesis of benzimidazole-benzamide hybrids employs diverse synthetic strategies tailored to the specific hybrid architecture [26] [25]. Condensation reactions followed by cyclization represent the most common approach for generating benzimidazole-ornamented compounds [26]. The Knoevenagel reaction has proven particularly effective for introducing benzimidazole substituents into existing benzamide frameworks [26].

Advanced synthetic methodologies include microwave-assisted synthesis, green chemistry approaches, and solid-phase strategies [24]. These modern techniques offer improved reaction efficiency, reduced environmental impact, and enhanced scalability for hybrid molecule production [24]. The choice of synthetic methodology significantly impacts the final compound's purity, yield, and stereochemical integrity [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03F - Propulsives

A03FA - Propulsives

A03FA08 - Cinitapride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR4 [HSA:3360] [KO:K04160]